4,5-Dimethoxy-2-nitrotoluene
Overview
Description
4,5-Dimethoxy-2-nitrotoluene is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is a derivative of toluene, where the methyl group is substituted with two methoxy groups and a nitro group. This compound is known for its applications in various chemical reactions and research fields.
Mechanism of Action
Target of Action
Nitroaromatic compounds like this are often involved in electrophilic aromatic substitution reactions .
Mode of Action
Nitroaromatic compounds are generally known to undergo reduction reactions where the nitro group is reduced to an amino group . This can lead to changes in the compound’s reactivity and its interactions with other molecules.
Biochemical Pathways
It’s worth noting that nitroaromatic compounds can be involved in various bacterial degradation pathways . These pathways often involve the reduction of the nitro group and subsequent ring-fission .
Pharmacokinetics
As a nitroaromatic compound, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight (197.19 g/mol ), and the presence of functional groups that can undergo metabolic transformations.
Result of Action
The reduction of the nitro group in nitroaromatic compounds can result in the formation of new compounds with different properties and reactivities .
Biochemical Analysis
Biochemical Properties
4,5-Dimethoxy-2-nitrotoluene plays a significant role in biochemical reactions, particularly in the context of photochemical processes. It is known to interact with various enzymes and proteins, often through its nitro and methoxy groups. One notable interaction is with nitroreductase enzymes, which can reduce the nitro group to an amino group, thereby altering the compound’s reactivity and function. Additionally, this compound can act as a substrate for certain dioxygenase enzymes, leading to the cleavage of the aromatic ring and the formation of various metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the nitro group of this compound can participate in redox reactions, leading to the generation of reactive intermediates that can further interact with cellular components. Additionally, the methoxy groups can influence the compound’s binding affinity and specificity for certain targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo photodegradation when exposed to light, leading to the formation of various degradation products. These degradation products can have different biochemical properties and effects on cellular function compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, the compound may have minimal or subtle effects on physiological processes, while higher doses can result in more pronounced biochemical and cellular changes. In some cases, high doses of this compound can lead to toxic or adverse effects, such as oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with specific enzymes and cofactors. The compound can undergo biotransformation by nitroreductase and dioxygenase enzymes, leading to the formation of various metabolites. These metabolites can further participate in downstream metabolic reactions, influencing the overall metabolic flux and the levels of key metabolites within the cell. Additionally, this compound can affect the activity of certain metabolic pathways by modulating the expression and activity of key enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, thereby influencing its intracellular concentration and localization. Once inside the cell, this compound can interact with various cellular components, leading to its accumulation in specific organelles or compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as the presence of targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-nitrotoluene typically involves nitration of 4,5-dimethoxytoluene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product of the reduction reaction is 4,5-dimethoxy-2-aminotoluene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Scientific Research Applications
4,5-Dimethoxy-2-nitrotoluene finds applications in several scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research into its derivatives explores potential pharmaceutical applications, including drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Methylenedioxy-2-nitrobenzyl alcohol
- 4,5-Methylenedioxy-2-nitrobenzaldehyde
Comparison: 4,5-Dimethoxy-2-nitrotoluene is unique due to the presence of both methoxy and nitro groups on the toluene ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2-dimethoxy-4-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJRARLHTLUQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226066 | |
Record name | 4,5-Dimethoxy-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-11-7 | |
Record name | 4,5-Dimethoxy-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7509-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7509-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dimethoxy-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7509-11-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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